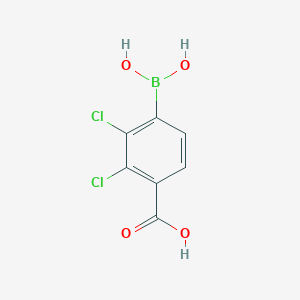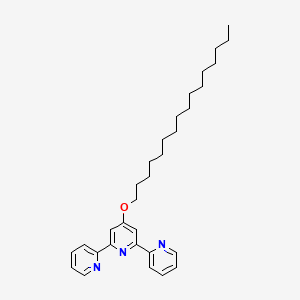
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate (CHPDMS) is an organic compound that can be used as a reagent in a variety of chemical reactions. It has been used in a wide range of applications, such as in the synthesis of pharmaceuticals, organic materials, and other compounds. It is also used in laboratory experiments to study the properties of various substances. CHPDMS is a colorless, water-soluble compound that is relatively stable and non-toxic.
Wissenschaftliche Forschungsanwendungen
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, organic materials, and other compounds. It has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates. Additionally, 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate has been used to study the properties of various substances, such as their reactivity, solubility, and stability.
Wirkmechanismus
The mechanism of action of 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate is not entirely understood. However, it is believed to be related to its ability to form a coordination complex with metal ions, such as transition metals. This coordination complex is believed to facilitate the formation of carbon-carbon bonds between two organic molecules, which is essential for the synthesis of various compounds. Additionally, 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate may also act as an acid or base, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate are not well understood. However, it is believed to be non-toxic and relatively stable in aqueous solutions. Additionally, it may be able to interact with some proteins and enzymes, which could potentially have an effect on the biochemical and physiological processes of the body.
Vorteile Und Einschränkungen Für Laborexperimente
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate has several advantages for use in laboratory experiments. It is relatively stable and non-toxic, making it safe to use in a variety of experiments. Additionally, it is water-soluble and can be used in a variety of solvents, which makes it versatile and easy to use. The main limitation of 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate is that it is not very reactive, which can make it difficult to synthesize certain compounds.
Zukünftige Richtungen
The future directions for 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate are numerous. One potential direction is to further explore its potential as a reagent in chemical reactions. This could include exploring its ability to form coordination complexes with metal ions and its potential as an acid or base. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, further research could be done to explore its potential as a catalyst for other reactions, such as the Sonogashira coupling reaction.
Synthesemethoden
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate can be synthesized through a variety of methods, including the classical Grignard reaction and the more modern Sonogashira coupling reaction. The Grignard reaction involves the use of a magnesium-based reagent to form a carbonyl group from an organic halide. The Sonogashira coupling reaction uses a palladium-based catalyst to form a carbon-carbon bond between two organic molecules. Both reactions require careful control of reaction conditions, as well as the use of a suitable solvent and an inert atmosphere.
Eigenschaften
IUPAC Name |
[4-[1-(4-methylsulfonyloxyphenyl)cyclohexyl]phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6S2/c1-27(21,22)25-18-10-6-16(7-11-18)20(14-4-3-5-15-20)17-8-12-19(13-9-17)26-28(2,23)24/h6-13H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNVQZPFFGDIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

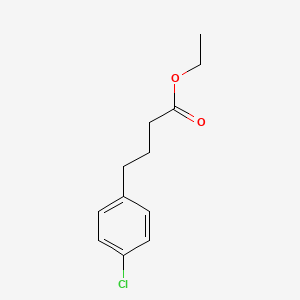



![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)
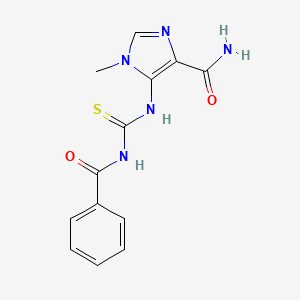
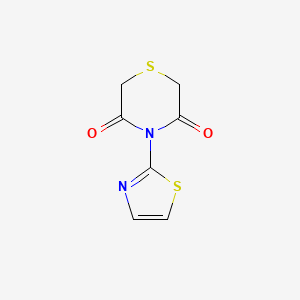

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)


